Physicochemical Profile vs. Boc-Glycyl-Piperazine
The target compound possesses zero hydrogen-bond donors (HBD = 0), a calculated logP (clogP) of +1.37, and a topological polar surface area (TPSA) of 97.32 Ų [1]. Its closest commercially available precursor, tert-butyl 4-glycylpiperazine-1-carboxylate (CAS 352359-09-2), carries one HBD, a substantially lower LogP of −0.76, and a reduced hydrogen-bond acceptor count of three versus nine for the target . The conversion of a primary amine (HBD = 1) to a pyrazine-2-carboxamide (HBD = 0) eliminates a hydrogen-bond donor while adding six hydrogen-bond acceptors and shifting clogP by over two log units in the positive direction. These differences directly influence passive membrane permeability predictions and oral bioavailability parameter compliance within Lipinski and Veber rule sets [1].
| Evidence Dimension | Physicochemical parameters (MW, clogP, TPSA, HBD, HBA) |
|---|---|
| Target Compound Data | MW = 349.39 Da; clogP = 1.37; TPSA = 97.32 Ų; HBD = 0; HBA = 9 |
| Comparator Or Baseline | tert-Butyl 4-glycylpiperazine-1-carboxylate: MW = 243.31 Da; LogP = −0.76; HBA = 3; HBD = 1 |
| Quantified Difference | ΔMW = +106.08 Da; ΔclogP = +2.13 log units; ΔTPSA = not directly comparable (different atom count); ΔHBD = −1; ΔHBA = +6 |
| Conditions | In silico predicted values (Sildrug ECBD and Fluorochem catalogue data) |
Why This Matters
For procurement decisions in lead-optimisation programmes, the absence of hydrogen-bond donors and the elevated clogP of the target compound predict improved passive membrane permeability relative to the glycyl-piperazine precursor, making it a more suitable intermediate for CNS-penetrant or orally bioavailable candidate synthesis.
- [1] Sildrug ECBD Database, Entry EOS57361. Formula: C₁₆H₂₃N₅O₄; MW: 349.39; clogP: 1.37; TPSA: 97.32 Ų; HBD: 0; HBA: 9. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS57361/ (accessed 2026-04-29). View Source
